2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
Overview
Description
2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is a chemical compound that has been synthesized and studied for various applications . It is a derivative of the 2,1-benzothiazine class of compounds .
Synthesis Analysis
The synthesis of this compound derivatives involves several steps . The process begins with the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are further reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups . The compound is a derivative of the 2,1-benzothiazine class of compounds, which are characterized by a sulfur atom adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . The compound can undergo reactions such as reduction, bromination, nucleophilic substitution, and Suzuki coupling .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Biologically Active Derivatives
A study describes the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which demonstrated potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).
Generation of Modified Compounds
Another research focused on the incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, highlighting a new method for chemical synthesis (Xiao et al., 2013).
Chemical Reactions and Synthesis Techniques
Intramolecular Diels-Alder Reactions
A study demonstrated the synthesis of novel cyclic sulfonamides, including 2H-benzo[e][1,2]thiazine 1,1-dioxides, using thermal Diels-Alder reaction (Greig et al., 2001).
Ring Contraction Methods
Researchers reported an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of related compounds, highlighting its applications in pharmacology and industry (Fülöpová et al., 2015).
Pharmacological Applications
Monoamine Oxidase Inhibition
A study synthesized novel 2,1-benzothiazine-2,2-dioxide derivatives and evaluated their effectiveness as inhibitors of monoamine oxidases, suggesting potential applications in drug development (Ahmad et al., 2018).
Anti-Microbial Activity
Research on 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives indicated potent antimicrobial properties, demonstrating the compound's relevance in developing new antimicrobial agents (Maheshwari & Goyal, 2016).
Catalytic and Chemical Properties
- Catalysis in Organic Synthesis: A study explored the use of a specific 2H-benzo[e][1,2,4]thiadiazine derivative as an efficient catalyst for synthesizing various organic compounds, showcasing its role in facilitating complex chemical reactions (Khazaei et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is the α-glucosidase enzyme . This enzyme is responsible for the breakdown of polysaccharides into monosaccharides, which can lead to an increase in the intestinal blood glucose level .
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of polysaccharides into monosaccharides, thereby helping to control blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase disrupts the normal metabolic pathway of carbohydrate digestion. This results in a decrease in the rate of glucose absorption, leading to a reduction in postprandial hyperglycemia .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia . This can be beneficial in the management of conditions such as diabetes mellitus .
Biochemical Analysis
Biochemical Properties
2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide has been shown to interact with α-glucosidase and α-amylase, two key enzymes involved in the breakdown of carbohydrates . The compound exhibits non-competitive inhibition of these enzymes, suggesting that it binds to a site other than the active site, altering the enzyme’s conformation and reducing its activity .
Cellular Effects
By inhibiting these enzymes, the compound could potentially slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial blood glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves non-competitive inhibition of α-glucosidase and α-amylase . This suggests that the compound binds to a site on these enzymes distinct from the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .
Metabolic Pathways
Given its inhibitory effects on α-glucosidase and α-amylase, it is likely involved in the metabolic pathway of carbohydrate digestion .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-7-5-9-13(11,12)8-4-2-1-3-6(7)8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYOMBTRPHWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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